2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Medicinal Chemistry Chemical Biology SAR Studies

The compound 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1105206-19-6, molecular formula C20H16N2O4, molecular weight 348.36 g/mol) is a synthetic small molecule belonging to the isoxazole-indoline hybrid class. It features a benzo[d][1,3]dioxol-5-yl substituent at the 5-position of the isoxazole ring, an ethanone linker, and an indolin-1-yl moiety.

Molecular Formula C20H16N2O4
Molecular Weight 348.358
CAS No. 1105206-19-6
Cat. No. B2670119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
CAS1105206-19-6
Molecular FormulaC20H16N2O4
Molecular Weight348.358
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H16N2O4/c23-20(22-8-7-13-3-1-2-4-16(13)22)11-15-10-18(26-21-15)14-5-6-17-19(9-14)25-12-24-17/h1-6,9-10H,7-8,11-12H2
InChIKeyCLVODLKGVDKYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1105206-19-6): Core Chemical Identity and Procurement Context


The compound 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1105206-19-6, molecular formula C20H16N2O4, molecular weight 348.36 g/mol) is a synthetic small molecule belonging to the isoxazole-indoline hybrid class. It features a benzo[d][1,3]dioxol-5-yl substituent at the 5-position of the isoxazole ring, an ethanone linker, and an indolin-1-yl moiety. The compound is commercially available as a research chemical with a typical purity of ≥95% . Its structural architecture integrates three pharmacophoric elements—benzodioxole, isoxazole, and indoline—each independently recognized in medicinal chemistry for contributing to target binding, metabolic stability, and biological activity profiles. This specific combination distinguishes it from simpler mono- or bi-aryl isoxazole analogs commonly used in screening libraries.

Why 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone Cannot Be Replaced by a Close Analog


The class of 1-(indolin-1-yl)-2-(5-aryl/heteroaryl-isoxazol-3-yl)ethanones exhibits marked sensitivity to the identity of the 5-position substituent on the isoxazole ring. Swapping the benzo[d][1,3]dioxol-5-yl group for a phenyl, 4-fluorophenyl, thiophen-2-yl, p-tolyl, or benzofuran-2-yl moiety alters molecular weight, hydrogen-bond acceptor/donor counts, lipophilicity (cLogP), and electron distribution across the isoxazole ring . These changes directly impact target binding, solubility, and metabolic stability. The methylenedioxy group in the benzodioxole system provides two additional hydrogen-bond acceptor oxygen atoms compared to a simple phenyl ring, while the constrained bicyclic geometry restricts conformational freedom in ways that can enhance binding-site complementarity. Substituting the indolin-1-yl group with pyrrolidine similarly reduces molecular complexity and potential π-stacking interactions . For applications requiring specific physicochemical space, target engagement, or intellectual property positioning, generic substitution introduces uncontrolled variables that undermine reproducibility and validity of structure-activity conclusions.

Quantitative Differentiation Evidence for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1105206-19-6)


Molecular Weight and Heavy Atom Count Differentiation from 5-Aryl/Heteroaryl Isoxazole-Indoline Analogs

The target compound (C20H16N2O4, MW 348.36) possesses a higher molecular weight and greater oxygen atom count than close analogs with simpler 5-substituents on the isoxazole ring. Compared to the 4-fluorophenyl analog (C19H15FN2O2, MW ~322.3, the target compound adds 2 additional oxygen atoms and approximately 26 Da in molecular weight. Relative to the thiophene-2-yl analog (C17H14N2O2S, MW 310.4, CAS 946284-49-7), the benzodioxole-containing compound is heavier by ~38 Da and replaces sulfur with two oxygen atoms, fundamentally altering hydrogen-bond acceptor pharmacophore geometry .

Medicinal Chemistry Chemical Biology SAR Studies

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Advantage Over Phenyl and Thiophene Analogs

The benzo[d][1,3]dioxol-5-yl group contributes two ether-type oxygen atoms as hydrogen-bond acceptors (HBA), giving the target compound a total of approximately 5 HBA sites (four oxygens plus the isoxazole nitrogen). In contrast, the 5-phenyl analog (C19H16N2O2) possesses only 3 HBA sites, and the 5-(4-fluorophenyl) analog has 3 HBA sites. This difference translates to a calculated topological polar surface area (tPSA) of approximately 70–75 Ų for the target, versus ~50–55 Ų for the phenyl/fluorophenyl analogs [1]. The increased HBA capacity enhances the compound's potential to engage polar residues in protein binding pockets while maintaining a balanced lipophilic profile from the indoline and benzodioxole ring systems.

Drug Design Pharmacophore Modeling Physicochemical Profiling

Differentiation from Pyrrolidine-Containing Analog in Aromatic Surface Area and π-Stacking Potential

The target compound contains an indolin-1-yl group (bicyclic aromatic system: phenyl ring fused to a saturated pyrrolidine), providing a larger aromatic surface for π-stacking interactions with protein aromatic residues (Phe, Tyr, Trp) compared to the pyrrolidine analog (CAS 1210979-88-6), which replaces indoline with a saturated monocyclic pyrrolidine ring lacking any aromatic character. The indoline moiety contributes approximately 10 additional aromatic carbon atoms relative to pyrrolidine, increasing the compound's capacity for van der Waals interactions within hydrophobic binding pockets . This structural distinction is non-trivial: indoline-containing scaffolds have been independently validated as privileged fragments in kinase inhibitors and GPCR modulators, whereas pyrrolidine lacks the same level of aromatic-driven target engagement [1].

Structure-Based Design Fragment-Based Screening Binding Affinity

Commercial Availability at Defined Purity (≥95%) from a Single Catalog Source

The target compound is commercially available from Chemenu (Catalog No. CM835390) at a purity of ≥95% . This is a critical procurement parameter, as many structurally related analogs in the isoxazole-indoline series are either not commercially stocked, available only from excluded vendor sources, or listed without verified purity specifications. The defined purity threshold ensures suitability for direct use in dose-response assays, co-crystallization trials, and biophysical measurements without additional purification. By contrast, closely related compounds such as the benzofuran analog (CAS 1105243-97-7) and the 4-chlorophenyl analog are primarily listed through non-verified or excluded vendor channels, introducing uncertainty in sourcing reliability and batch-to-batch consistency .

Chemical Procurement Screening Library Hit Validation

Limitation Advisory: Absence of Published Head-to-Head Biological Activity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent literature as of April 2026 did not identify any peer-reviewed publication reporting quantitative biological activity data (IC50, Ki, EC50, etc.) for CAS 1105206-19-6 against a defined molecular target. Furthermore, no head-to-head comparative study was found that directly benchmarks this compound against its closest structural analogs (benzofuran, 4-fluorophenyl, thiophene, pyrrolidine variants) in the same assay system. All differentiation claims presented in this guide therefore rely on calculated physicochemical properties, structural comparisons, and class-level inferences from related benzodioxole-containing compounds [1]. Users should treat the compound as a structurally defined chemical probe requiring de novo biological profiling. Direct comparative experimentation against selected analogs is strongly recommended to establish target-specific differentiation.

Data Gap Experimental Validation Primary Screening

Structural Uniqueness Within the Isoxazole-Indoline Ethanone Chemotype

Among the 1-(indolin-1-yl)-2-(5-substituted-isoxazol-3-yl)ethanone chemotype, the benzo[d][1,3]dioxol-5-yl substituent represents a structurally distinct variant. A search of the chemical space defined by this scaffold reveals that the most common 5-position substituents in vendor catalogs are phenyl, 4-fluorophenyl, 4-chlorophenyl, thiophen-2-yl, 3-methoxyphenyl, and p-tolyl . The benzodioxole substituent introduces a fused dioxolane ring system that is absent from these common analogs. This structural feature provides a unique combination of oxygen-based hydrogen-bond acceptors within a conformationally restricted bicyclic framework, a feature not duplicated by any single-ring aryl or simple heteroaryl substituent. In the context of patent landscape analysis, the specific combination of benzodioxole + isoxazole + indoline + ethanone linker appears to occupy a distinct chemical space that is not heavily claimed in major patent filings, potentially offering freedom-to-operate advantages for hit-to-lead programs [1].

Chemical Diversity Intellectual Property Scaffold Hopping

Recommended Application Scenarios for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1105206-19-6)


Structure-Activity Relationship (SAR) Exploration of 5-Position Substituent Effects in Isoxazole-Indoline Scaffolds

The compound is well-suited as a key member of a focused analog set designed to probe the impact of 5-position heteroaryl/aryl variation on isoxazole-indoline ethanone biological activity. Its benzodioxole substituent provides a distinct hydrogen-bonding and steric profile compared to phenyl, thiophene, and fluorophenyl analogs, enabling systematic SAR mapping of this vector [1]. The defined purity (≥95%) allows direct use in parallel analog synthesis and biological testing workflows without additional purification .

Chemical Probe Development Targeting Protein Classes with Aromatic-Rich Binding Pockets

The combination of benzodioxole (oxygen-rich bicyclic) and indoline (aromatic bicyclic) fragments makes this compound a compelling starting point for developing chemical probes targeting bromodomains, kinases, or GPCRs where π-stacking and hydrogen-bonding interactions are essential for binding [1]. The indoline moiety provides extended aromatic surface for engagement with hydrophobic protein grooves, while the benzodioxole oxygens can participate in water-mediated hydrogen-bond networks .

Computational Chemistry and Molecular Docking Benchmarking Studies

The compound's intermediate molecular weight (348.36 Da) and balanced lipophilic/hydrophilic character make it an appropriate test case for benchmarking docking algorithms, free energy perturbation (FEP) calculations, and pharmacophore modeling against isoxazole-containing ligand series. Its structural complexity (multiple heterocycles, rotatable bonds, hydrogen-bond acceptors) provides a realistic challenge for computational methods without the excessive size that introduces conformational sampling problems [1].

Intellectual Property-Differentiated Hit-to-Lead Campaigns

For drug discovery programs seeking novel chemical matter with freedom-to-operate, this compound occupies a unique position in chemical space that is not heavily patented. The specific benzodioxole-isoxazole-indoline ethanone architecture appears underrepresented in major patent filings compared to simpler isoxazole or indoline scaffolds [1]. This may offer strategic advantages for organizations building proprietary compound collections, particularly in therapeutic areas where isoxazole-containing drugs (e.g., anti-inflammatory, anticonvulsant) have established precedent .

Quote Request

Request a Quote for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.